6-(4-Methoxyphenyl)benzo[d][1,3]dioxole-5-carbaldehyde
Overview
Description
6-(4-Methoxyphenyl)benzo[d][1,3]dioxole-5-carbaldehyde is a chemical compound belonging to the family of benzo[d][1,3]dioxole derivatives. This compound has garnered significant attention in the scientific community due to its potential biological activity and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Methoxyphenyl)benzo[d][1,3]dioxole-5-carbaldehyde typically involves the condensation of benzo[d][1,3]-dioxole carbaldehyde with 4-methoxyphenyl derivatives. One common method includes the reaction of benzo[d][1,3]-dioxole-5-carbaldehyde with 4-methoxybenzaldehyde under specific conditions to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of solvents like ethanol (EtOH) and ethyl acetate (EtOAc) for crystallization and purification .
Chemical Reactions Analysis
Types of Reactions: 6-(4-Methoxyphenyl)benzo[d][1,3]dioxole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aldehyde group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi) are employed for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(4-Methoxyphenyl)benzo[d][1,3]dioxole-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(4-Methoxyphenyl)benzo[d][1,3]dioxole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
- 6-Hydroxy-1,3-benzodioxole-5-carbaldehyde
- 6-Bromo-1,3-benzodioxole-5-carbaldehyde
- 6-(4-Methylphenyl)benzo[d][1,3]dioxole-5-carbaldehyde
Comparison: 6-(4-Methoxyphenyl)benzo[d][1,3]dioxole-5-carbaldehyde is unique due to the presence of the 4-methoxyphenyl group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and biological activity, making it a valuable molecule for various applications .
Biological Activity
6-(4-Methoxyphenyl)benzo[d][1,3]dioxole-5-carbaldehyde is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antiparasitic research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a benzo[d][1,3]dioxole moiety and a methoxyphenyl group. Its molecular formula is with a molecular weight of approximately 256.25 g/mol. The presence of functional groups such as the aldehyde enhances its reactivity and potential for biological interactions.
Synthesis Methods
Various synthetic routes have been developed for the production of this compound, which include:
- Condensation Reactions : Utilizing starting materials such as methoxybenzaldehyde and dioxole derivatives.
- Oxidative Methods : Transforming simpler precursors into the desired aldehyde through oxidation processes.
These methods yield varying purities and quantities, which can influence biological testing outcomes.
Anticancer Activity
Research indicates that compounds related to this compound exhibit significant anticancer properties. A study evaluating derivatives of benzodioxole reported promising results against various cancer cell lines. The cytotoxicity of these compounds was assessed using different assay methods, revealing effective inhibition of tumor cell proliferation.
Table 1: Cytotoxicity Results of Related Compounds
Compound | Cell Line Tested | IC50 (µM) | Reference |
---|---|---|---|
Compound A | HCC827 (Lung) | 6.26 ± 0.33 | |
Compound B | NCI-H358 (Lung) | 6.48 ± 0.11 | |
This compound | Various | TBD |
The mechanism of action for the anticancer effects may involve the modulation of specific cellular pathways or the inhibition of key enzymes involved in cancer progression.
Antiparasitic Activity
The compound also shows potential antiparasitic effects. Research has indicated that benzodioxole derivatives can inhibit the growth of certain parasites, suggesting a broader application in treating parasitic infections.
Table 2: Antiparasitic Activity Overview
Compound | Parasite Targeted | Effect Observed | Reference |
---|---|---|---|
Benzodioxole Derivative A | Schistosoma spp. | Growth Inhibition | |
Benzodioxole Derivative B | Plasmodium spp. | Cytotoxic Effects |
Case Studies and Research Findings
Several studies have explored the biological activities of compounds with similar structures:
- Anticancer Properties : A study demonstrated that methoxy-substituted pyrazoline derivatives exhibited high cytotoxicity against oral squamous cell carcinoma (OSCC) lines, suggesting that modifications to the benzodioxole structure could enhance efficacy in cancer treatment .
- Antiviral Activity : Thiosemicarbazone derivatives incorporating a benzo[d][1,3]dioxole moiety were tested against Bovine Viral Diarrhea Virus (BVDV), showing promising antiviral properties .
- Mechanistic Insights : The interaction with specific molecular targets such as enzymes or receptors has been hypothesized but requires further elucidation to fully understand the compound's mechanisms .
Properties
IUPAC Name |
6-(4-methoxyphenyl)-1,3-benzodioxole-5-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c1-17-12-4-2-10(3-5-12)13-7-15-14(18-9-19-15)6-11(13)8-16/h2-8H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRUWDPXFOWYDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=C(C=C2C=O)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30594760 | |
Record name | 6-(4-Methoxyphenyl)-2H-1,3-benzodioxole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30594760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
875854-00-5 | |
Record name | 6-(4-Methoxyphenyl)-2H-1,3-benzodioxole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30594760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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